1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid
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Overview
Description
The compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with additional functional groups . It’s important to note that the specific compound you’re asking about might have different properties.
Molecular Structure Analysis
The compound likely contains a fluorene core, which is a three-ring system with a methoxy carbonyl group attached. It also appears to have a piperidine ring, which is a six-membered ring containing nitrogen .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the fluorene and piperidine moieties. Fluorene is relatively stable but can undergo electrophilic aromatic substitution. Piperidine is a secondary amine and can participate in reactions typical of amines .
Physical and Chemical Properties Analysis
Based on the structure, the compound is likely to be solid at room temperature . Its solubility would depend on the specific functional groups present .
Scientific Research Applications
Protection of Hydroxy-Groups
The fluoren-9-ylmethoxycarbonyl (Fmoc) group, a component of the compound, is used for protecting hydroxy-groups in various chemical syntheses. It can be removed conveniently while keeping other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Carboxylic Acids
The compound is utilized in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, showcasing its application in the formation of high-yield carboxylic acids (Le & Goodnow, 2004).
Molecular Conformation Studies
Research on similar compounds, like 9-oxo-9H-fluorene-1-carboxylic acid, contributes to understanding molecular conformations and internal hydrogen bonding, which is vital in organic chemistry and material science (Coté, Lalancette, & Thompson, 1996).
Peptide Synthesis
The compound is used in the synthesis of peptides, particularly in creating protected amide bonds. It plays a crucial role in preventing interchain association during solid-phase peptide synthesis (Johnson, Quibell, Owen, & Sheppard, 1993).
Structural Analysis in Crystallography
The title compound is studied for its unique torsion angles and intermolecular hydrogen bonding, which contribute to understanding crystal structures in chemical compounds (Yamada, Hashizume, & Shimizu, 2008).
Solid-Phase Synthesis Applications
The Fmoc group, present in the compound, is instrumental in solid-phase synthesis approaches, especially for N-alkylhydroxamic acids. This showcases the compound's versatility in synthetic chemistry (Funakoshi, Murayama, Guo, Fujii, & Yajima, 1988).
Charge-Transfer Complexes in Organic Electronics
Studies on charge-transfer complexes using derivatives of 9H-fluorenone, which is structurally related to the compound , are significant for understanding electronic interactions in organic materials. This is crucial for developing organic electronic devices (Salmerón-valverde & Bernès, 2015).
Future Directions
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-5,5-difluoropiperidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2NO4/c22-21(23)9-13(19(25)26)10-24(12-21)20(27)28-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,13,18H,9-12H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRAFFIPIKIDNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1(F)F)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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